molecular formula C17H20N2O4S B4726078 N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Katalognummer B4726078
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: XFVFSJGBNJIUMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as EMA401, is a small molecule drug that has been extensively researched for its potential use in the treatment of chronic pain. It was first developed by the pharmaceutical company, Spinifex Pharmaceuticals, and has since been acquired by Novartis.

Wirkmechanismus

EMA401 is a highly selective inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is involved in the transmission of pain signals. By inhibiting the TRPV1 receptor, EMA401 reduces the transmission of pain signals and provides relief from chronic pain.
Biochemical and Physiological Effects:
EMA401 has been shown to be highly selective for the TRPV1 receptor and does not interact with other receptors in the body. This selectivity reduces the risk of side effects and makes EMA401 a promising candidate for the treatment of chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of EMA401 is its high selectivity for the TRPV1 receptor, which makes it a promising candidate for the treatment of chronic pain. However, one of the limitations of EMA401 is its limited bioavailability, which may limit its effectiveness in clinical trials.

Zukünftige Richtungen

There are several future directions for the research and development of EMA401. One direction is to explore the potential of EMA401 in the treatment of other types of chronic pain, such as osteoarthritis pain and fibromyalgia. Another direction is to develop more potent and selective TRPV1 inhibitors that have improved bioavailability and efficacy. Finally, there is a need for clinical trials to further evaluate the safety and efficacy of EMA401 in the treatment of chronic pain.

Wissenschaftliche Forschungsanwendungen

EMA401 has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in preclinical models of neuropathic pain, including models of diabetic neuropathy, chemotherapy-induced neuropathy, and spinal cord injury-induced neuropathy.

Eigenschaften

IUPAC Name

N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-4-23-16-7-5-6-14(12-16)18-17(20)13-8-10-15(11-9-13)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVFSJGBNJIUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(3-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.